6-Methyl-4-(4-methylphenyl)naphtho[2,3-c]furan-1,3-dione
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Overview
Description
6-Methyl-4-(4-methylphenyl)naphtho[2,3-c]furan-1,3-dione is a complex organic compound that belongs to the class of naphthofurans. This compound is characterized by a naphthoquinone core fused with a furan ring, and it features methyl and methylphenyl substituents. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-4-(4-methylphenyl)naphtho[2,3-c]furan-1,3-dione can be achieved through several methods. One efficient method involves the visible-light-mediated [3+2] cycloaddition reaction. This reaction is environmentally friendly and provides high yields of the desired product . Another method involves palladium-catalyzed reverse hydrogenolysis, which couples 2-hydroxy-1,4-naphthoquinones with olefins to produce the naphthofuran structure .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of palladium-catalyzed reactions is particularly favored due to its efficiency and waste-free nature . The reaction conditions are optimized to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-4-(4-methylphenyl)naphtho[2,3-c]furan-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents and nucleophiles. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired transformations .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield quinone derivatives, while reduction reactions may produce hydroquinone derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
6-Methyl-4-(4-methylphenyl)naphtho[2,3-c]furan-1,3-dione has numerous applications in scientific research. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology and medicine, it has shown potential as an antitumor agent and an inhibitor of human keratinocyte hyperproliferation . Additionally, its antiviral activity against the Japanese encephalitis virus and cytotoxic activity toward various cell lines make it a promising candidate for drug development .
Mechanism of Action
The mechanism of action of 6-Methyl-4-(4-methylphenyl)naphtho[2,3-c]furan-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s quinone structure allows it to participate in redox reactions, generating reactive oxygen species that can induce cell death in cancer cells. It also inhibits key enzymes and signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
6-Methyl-4-(4-methylphenyl)naphtho[2,3-c]furan-1,3-dione can be compared with other naphthofuran derivatives, such as naphtho[2,3-b]furan-4,9-dione and its analogs. These compounds share similar structural motifs but differ in their substituents and biological activities . The unique combination of methyl and methylphenyl groups in this compound contributes to its distinct chemical properties and enhanced biological activities .
Properties
CAS No. |
32050-01-4 |
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Molecular Formula |
C20H14O3 |
Molecular Weight |
302.3 g/mol |
IUPAC Name |
6-methyl-4-(4-methylphenyl)benzo[f][2]benzofuran-1,3-dione |
InChI |
InChI=1S/C20H14O3/c1-11-3-6-13(7-4-11)17-15-9-12(2)5-8-14(15)10-16-18(17)20(22)23-19(16)21/h3-10H,1-2H3 |
InChI Key |
RZHRNLUCJFMLLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C=C(C=CC3=CC4=C2C(=O)OC4=O)C |
Origin of Product |
United States |
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